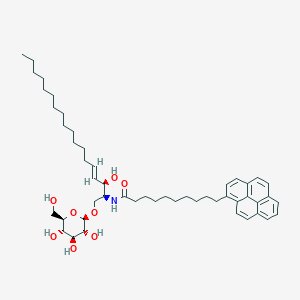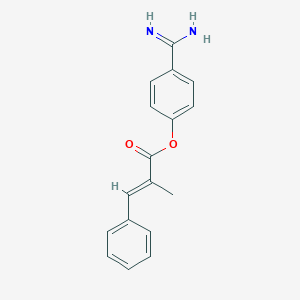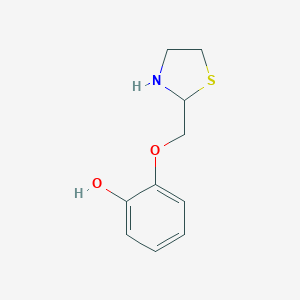
Phenol, 2-(2-thiazolidinylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(2-thiazolidinylmethoxy)-, also known as Thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, biological products, and other medical preparations. It is a white crystalline powder that is soluble in water and alcohol. Thiomersal has been used for over 70 years, and its effectiveness in preventing bacterial and fungal growth in vaccines has been well established. However, concerns have been raised about its safety and potential toxicity, particularly in relation to its mercury content.
作用機序
Phenol, 2-(2-thiazolidinylmethoxy)- works by releasing small amounts of mercury ions, which act as a preservative by killing or inhibiting the growth of bacteria and fungi. The mercury ions bind to sulfur-containing amino acids in the proteins of microorganisms, disrupting their structure and function.
生化学的および生理学的効果
Phenol, 2-(2-thiazolidinylmethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to bind to proteins and DNA in cells, and to affect the function of enzymes involved in cellular processes. Phenol, 2-(2-thiazolidinylmethoxy)- has also been shown to affect the immune system, both in vitro and in vivo, by altering cytokine production and T cell function.
実験室実験の利点と制限
Phenol, 2-(2-thiazolidinylmethoxy)- has several advantages as a preservative in lab experiments. It is effective in preventing bacterial and fungal growth, and does not affect the potency or stability of the sample. However, there are also limitations to its use. Phenol, 2-(2-thiazolidinylmethoxy)- can interfere with some assays, particularly those that rely on enzyme activity or protein function. It can also be toxic to cells at high concentrations.
将来の方向性
There are several areas of future research related to thiomersal. One area of interest is the potential toxicity of thiomersal, particularly in relation to its mercury content. Studies are needed to determine the safe levels of exposure to thiomersal, and to evaluate the potential health effects of long-term exposure. Another area of research is the development of alternative preservatives for vaccines and other medical preparations. Researchers are exploring the use of other compounds, such as benzyl alcohol and phenoxyethanol, as potential substitutes for thiomersal. Finally, there is a need for further research into the mechanism of action of thiomersal, particularly in relation to its effects on the immune system and cellular processes.
合成法
Phenol, 2-(2-thiazolidinylmethoxy)- is synthesized by reacting 2-mercaptobenzoic acid with sodium hydroxide to form the sodium salt, which is then reacted with ethyl iodide to form the ethyl ester. The ethyl ester is then reacted with mercury (II) chloride to form the thiomersal compound.
科学的研究の応用
Phenol, 2-(2-thiazolidinylmethoxy)- has been extensively studied for its use as a vaccine preservative. Studies have shown that it is effective in preventing bacterial and fungal growth in vaccines, and does not affect the potency or stability of the vaccine. Phenol, 2-(2-thiazolidinylmethoxy)- has also been used in other medical preparations such as eye drops, nasal sprays, and contact lens solutions.
特性
CAS番号 |
103195-83-1 |
|---|---|
製品名 |
Phenol, 2-(2-thiazolidinylmethoxy)- |
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC名 |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
InChIキー |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
正規SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
同義語 |
2-(thiazolidin-2-ylmethoxy)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



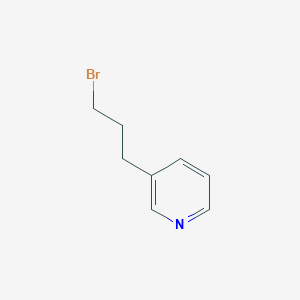
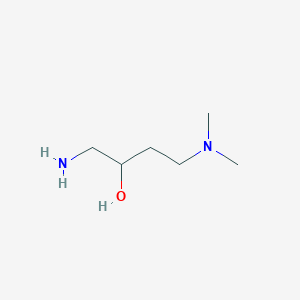
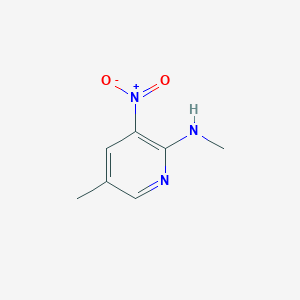
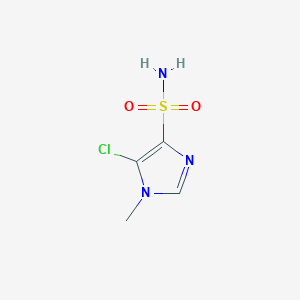
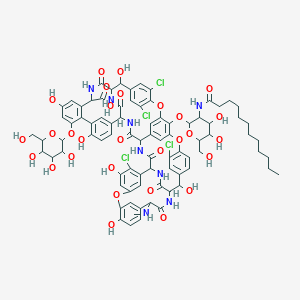
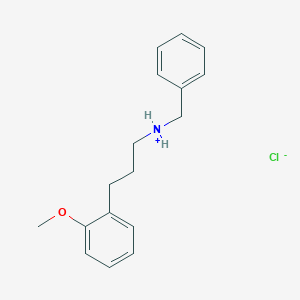
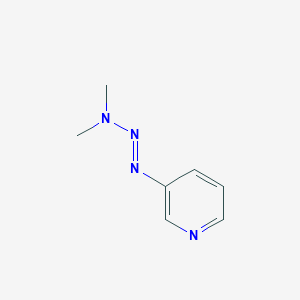
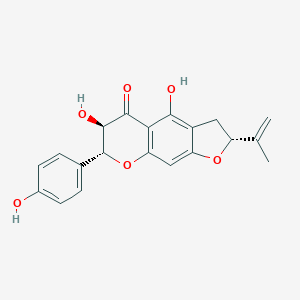


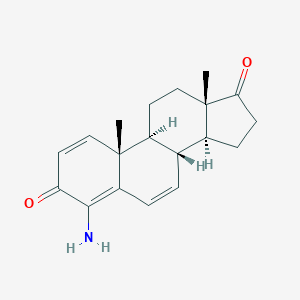
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
